molecular formula C9H11B B1590802 2,5-Dimethylbenzyl bromide CAS No. 50837-53-1

2,5-Dimethylbenzyl bromide

Cat. No. B1590802
CAS RN: 50837-53-1
M. Wt: 199.09 g/mol
InChI Key: DHJPEGRMZQBUMM-UHFFFAOYSA-N
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Description



  • 2,5-Dimethylbenzyl bromide is an organic compound with the molecular formula C9H11Br . It is a clear colorless to light yellow liquid.

  • It has been used in various synthetic applications, including as a protecting group in carbohydrate chemistry and as a building block for ligands, organocatalysts, and other compounds.





  • Synthesis Analysis



    • 2,5-Dimethylbenzyl bromide can be synthesized from the corresponding alcohol (2,5-dimethoxytoluene) by reaction with phosphorus tribromide or hydrobromic acid.

    • Radical bromination of 2,6-dimethoxytoluene with N-bromosuccinimide is another method.





  • Molecular Structure Analysis



    • The molecular formula is C9H11Br , with an average mass of 199.088 Da .

    • The compound is characterized by a planar structure, except for the long C–Br bond perpendicular to the rest of the molecule.





  • Chemical Reactions Analysis



    • 2,5-Dimethylbenzyl bromide can undergo various reactions, including substitution, elimination, and coupling reactions.

    • It is commonly used as a precursor in the synthesis of other compounds.





  • Physical And Chemical Properties Analysis



    • Melting point: 15°C

    • Boiling point: 235°C

    • Density: 1.314 g/cm³

    • Refractive index: 1.568-1.57

    • Flash point: 102°C

    • It is a flammable liquid and causes skin and eye irritation.




  • Scientific Research Applications

    Synthesis of Unnatural Amino Acids

    2,5-Dimethylbenzyl bromide plays a significant role in the synthesis of unnatural amino acids. For instance, it is used in the synthesis of (S)-2,6-dimethylphenylalanine, a process characterized by its simplicity and the use of inexpensive starting materials (Zhang Lian, 2014).

    Role in the Synthesis of Dendritic Materials

    This compound is also important in the synthesis of dendritic materials. The structural properties of methoxy derivatives of benzyl bromide, which include 2,5-Dimethylbenzyl bromide, have been determined to be significantly different, impacting their use as building blocks in dendritic material synthesis (Zhigang Pan et al., 2005).

    Catalytic Applications

    In catalysis, 2,5-Dimethylbenzyl bromide derivatives have been employed. For example, benzofuran-derived benzylpyridinium bromides, including 2,5-Dimethylbenzyl bromide, have shown potent acetylcholinesterase inhibitory activity, which is significant in the development of Alzheimer's disease treatments (Farzaneh Baharloo et al., 2015).

    Environmental Behavior Studies

    The behavior of similar bromide derivatives in environmental settings, such as paddy water and soil, has been studied to understand the degradation and runoff of herbicides. This research is crucial for assessing the environmental impact of such compounds (M. Morohashi et al., 2012).

    Safety And Hazards



    • It is classified as a dangerous substance due to its corrosive properties.

    • Precautions include avoiding inhalation, wearing protective gear, and handling it in a well-ventilated area.




  • Future Directions



    • Further research could explore its applications in drug synthesis, ligand design, and other areas.

    • Investigating alternative synthetic routes and optimizing reaction conditions may enhance its utility.




    properties

    IUPAC Name

    2-(bromomethyl)-1,4-dimethylbenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DHJPEGRMZQBUMM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)C)CBr
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00569440
    Record name 2-(Bromomethyl)-1,4-dimethylbenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00569440
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    199.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(Bromomethyl)-1,4-dimethylbenzene

    CAS RN

    50837-53-1
    Record name 2-(Bromomethyl)-1,4-dimethylbenzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00569440
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(bromomethyl)-1,4-dimethylbenzene
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    AE Purta, S Ichii, A Tazawa, Y Uozumi - Synlett, 2020 - thieme-connect.com
    A palladium NNC-pincer complex efficiently catalyzed the direct arylation of thiophene derivatives with extremely low palladium loadings of the order of parts per million. Thus, the …
    Number of citations: 9 www.thieme-connect.com
    X Yi, B Zhong, KM Smith, WJ Geldenhuys… - Journal of medicinal …, 2012 - ACS Publications
    We previously developed a series of anticancer agents based on cyclooxygenase-2 (COX-2) inhibitor nimesulide as a lead compound. However, the molecular targets of these agents …
    Number of citations: 33 pubs.acs.org
    DJ Cram, LA Singer - Journal of the American Chemical Society, 1963 - ACS Publications
    The ability of [2.2] paracyclophane to act as a neighboring group when attached to Ca or Cg of a carbonium ion-forming system has beendetermined through reactivity comparisons of I, …
    Number of citations: 38 pubs.acs.org
    DJ Cram, LA Singer - Journal of the American Chemical Society, 1963 - ACS Publications
    Results Base-catalyzed Hydrogen-Deuterium Exchange Reactions.—The [1.8]-,[1.9]-,[1.10]-,[1.11]-and [1.12]-paracyclophanes and 4, 4'-diethyldiphenylmethane (I) were subjected to …
    Number of citations: 29 pubs.acs.org
    M Hu, N Brasseur, SZ Yildiz, JE van Lier… - Journal of Medicinal …, 1998 - ACS Publications
    A series of benzyl-substituted phthalonitriles, substituted at the 3-, 4-, and 4,5-positions, underwent varied condensations with phthalonitrile to give a series of protected (monohydroxy- …
    Number of citations: 163 pubs.acs.org
    RD Falb - 1963 - search.proquest.com
    This dissertation has been 64—7008 microfilmed exactly as received FALB, Richard Dean, 1936- AN INVESTIGATION OF THE INTERACTI Page 1 This dissertation has been 64—7008 …
    Number of citations: 3 search.proquest.com

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